Cas no 2103277-01-4 (Ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate)
Ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-6512295
- Ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate
- 2103277-01-4
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- Inchi: 1S/C8H12F3NO2/c1-2-14-7(13)6-5(3-4-12-6)8(9,10)11/h5-6,12H,2-4H2,1H3
- InChI Key: IPEJDTDUGZWJKB-UHFFFAOYSA-N
- SMILES: FC(C1CCNC1C(=O)OCC)(F)F
Computed Properties
- Exact Mass: 211.08201311g/mol
- Monoisotopic Mass: 211.08201311g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 38.3Ų
Ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6512295-0.05g |
ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate |
2103277-01-4 | 0.05g |
$2009.0 | 2023-05-29 | ||
| Enamine | EN300-6512295-0.1g |
ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate |
2103277-01-4 | 0.1g |
$2104.0 | 2023-05-29 | ||
| Enamine | EN300-6512295-0.25g |
ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate |
2103277-01-4 | 0.25g |
$2200.0 | 2023-05-29 | ||
| Enamine | EN300-6512295-0.5g |
ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate |
2103277-01-4 | 0.5g |
$2296.0 | 2023-05-29 | ||
| Enamine | EN300-6512295-1.0g |
ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate |
2103277-01-4 | 1g |
$2391.0 | 2023-05-29 | ||
| Enamine | EN300-6512295-2.5g |
ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate |
2103277-01-4 | 2.5g |
$4687.0 | 2023-05-29 | ||
| Enamine | EN300-6512295-5.0g |
ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate |
2103277-01-4 | 5g |
$6937.0 | 2023-05-29 | ||
| Enamine | EN300-6512295-10.0g |
ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate |
2103277-01-4 | 10g |
$10285.0 | 2023-05-29 |
Ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on Ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate
Ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate (CAS No. 2103277-01-4): An Overview of Its Structure, Synthesis, and Applications in Medicinal Chemistry
Ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate (CAS No. 2103277-01-4) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound belongs to the class of fluorinated pyrrolidines, which are known for their ability to modulate biological activities and enhance the pharmacological properties of drug candidates.
The structure of ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate consists of a pyrrolidine ring with a trifluoromethyl group attached to the C-3 position and an ethyl ester group at the C-2 position. The presence of the trifluoromethyl group imparts significant electronic and steric effects, making this compound an attractive building block for the synthesis of bioactive molecules. The ethyl ester functionality also provides a handle for further chemical modifications, allowing for the exploration of various derivatives with tailored properties.
In recent years, ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate has been extensively studied for its potential in drug discovery and development. One notable application is in the synthesis of prodrugs, where the ethyl ester group can be hydrolyzed in vivo to release the active carboxylic acid form. This approach can improve the solubility, stability, and bioavailability of the parent compound, thereby enhancing its therapeutic efficacy.
Research has also focused on the use of ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate as a key intermediate in the synthesis of neuroactive compounds. The trifluoromethyl group is known to influence receptor binding and pharmacodynamics, making it a valuable moiety for designing drugs targeting central nervous system disorders such as anxiety, depression, and neurodegenerative diseases.
Moreover, ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate has shown promise in the development of antiviral agents. Fluorinated compounds are often more potent and selective inhibitors of viral enzymes compared to their non-fluorinated counterparts. This property makes ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate a potential candidate for antiviral drug discovery, particularly against emerging viral threats.
The synthesis of ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate typically involves several steps, including the formation of a pyrrolidine ring and the introduction of the trifluoromethyl and ethyl ester groups. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for its production. For example, transition-metal-catalyzed reactions have been employed to introduce the trifluoromethyl group with high regioselectivity and yield.
In addition to its synthetic utility, ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate has been evaluated for its biological activities through various in vitro and in vivo studies. These studies have demonstrated its ability to modulate specific biological pathways and targets, providing valuable insights into its potential therapeutic applications.
One area of ongoing research is the investigation of ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate as a lead compound for developing novel antibiotics. The unique combination of structural features makes it an attractive scaffold for designing antibiotics with improved activity against multidrug-resistant bacteria. Preliminary studies have shown promising results, highlighting its potential as a new class of antibacterial agents.
Another exciting application is in the field of cancer therapy. Fluorinated compounds have been shown to exhibit anticancer activity by targeting specific signaling pathways involved in tumor growth and metastasis. The introduction of a trifluoromethyl group can enhance the potency and selectivity of these compounds, making ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate a promising candidate for cancer drug development.
In conclusion, ethyl 3-(trifluoromethyl)pyrrolidine-2-carboxylate (CAS No. 2103277-01-4) is a multifaceted compound with significant potential in medicinal chemistry. Its unique structure and versatile properties make it an attractive building block for synthesizing bioactive molecules with diverse therapeutic applications. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in drug discovery and development.
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